Eplerenona Sal de Potasio del Ácido Hidroxílico

Descripción general

Descripción

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate is a metabolite of Eplerenone, a potassium-sparing diuretic and aldosterone antagonist. It is primarily used in the treatment of chronic heart failure and high blood pressure. This compound is known for its ability to selectively bind to mineralocorticoid receptors, thereby blocking the effects of aldosterone, a hormone that increases blood pressure by inducing sodium and water retention .

Aplicaciones Científicas De Investigación

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Eplerenone and its metabolites.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent in various biological systems.

Medicine: Investigated for its role in treating conditions like chronic heart failure, high blood pressure, and diabetic nephropathy.

Industry: Utilized in the development of new pharmaceutical formulations and as a key intermediate in the synthesis of other therapeutic compounds

Mecanismo De Acción

Target of Action

Eplerenone Hydroxyacid Potassium Salt, similar to Eplerenone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

Eplerenone Hydroxyacid Potassium Salt binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This action inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The compound’s interaction with its targets leads to sustained increases in plasma renin and serum aldosterone . The compound’s action on these biochemical pathways results in the mitigation of renal sodium reabsorption by antagonizing aldosterone levels .

Pharmacokinetics

The pharmacokinetics of Eplerenone, which Eplerenone Hydroxyacid Potassium Salt is similar to, has been studied. It was found that in patients with heart failure, steady-state AUC and Cmax were 38% and 30% higher, respectively, compared to controls . This suggests that the compound’s ADME properties may impact its bioavailability.

Result of Action

Eplerenone Hydroxyacid Potassium Salt exerts beneficial effects by significantly reducing urinary albumin or protein excretion, systolic blood pressure (SBP), and laminin levels .

Action Environment

The action of Eplerenone Hydroxyacid Potassium Salt can be influenced by various environmental factors. For instance, the compound’s antihypertensive mechanism of action mitigates renal sodium reabsorption by antagonizing aldosterone levels . Furthermore, mineralocorticoid receptors, which the compound targets, are expressed in all cardiovascular tissues (e.g., vascular endothelial cells and smooth muscle cells) to reduce blood pressure by blocking signal transduction effects .

Análisis Bioquímico

Biochemical Properties

Eplerenone Hydroxyacid Potassium Salt interacts with mineralocorticoid receptors (MRs) in both epithelial and non-epithelial cells, such as vascular endothelial and smooth muscle cells, cardiomyocytes, and adipocytes . It competitively inhibits aldosterone binding to MRs and blocks its effects .

Cellular Effects

Eplerenone Hydroxyacid Potassium Salt has been reported to have anti-hypertensive and protective effects on cardiovascular and renal injury in salt-sensitive hypertensive animal models . It also increases nitric oxide bioavailability and improves impaired endothelial function by decreasing oxidative stress .

Molecular Mechanism

Eplerenone Hydroxyacid Potassium Salt exerts its effects at the molecular level by selectively binding to recombinant human mineralocorticoid receptors relative to its binding to recombinant human glucocorticoid, progesterone, and androgen receptors . It prevents the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS) that is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease .

Temporal Effects in Laboratory Settings

It is known that Eplerenone, from which this compound is derived, reduces blood pressure effectively in patients with essential hypertension, both as monotherapy and in combination with other agents .

Dosage Effects in Animal Models

Eplerenone Hydroxyacid Potassium Salt’s effects vary with different dosages in animal models. For instance, Eplerenone, from which this compound is derived, has been reported to have anti-hypertensive and protective effects on cardiovascular and renal injury in salt-sensitive hypertensive animal models .

Metabolic Pathways

Eplerenone Hydroxyacid Potassium Salt is involved in the renin-angiotensin-aldosterone-system (RAAS), a hormone system that regulates blood pressure and fluid balance . It interacts with mineralocorticoid receptors (MRs), inhibiting the binding of aldosterone .

Transport and Distribution

It is known that Eplerenone, from which this compound is derived, is approximately 33–66% protein-bound, and the apparent volume of distribution at steady state was 43–90L .

Subcellular Localization

It is known that Eplerenone, from which this compound is derived, binds to mineralocorticoid receptors (MRs) in both epithelial and non-epithelial cells, such as vascular endothelial and smooth muscle cells, cardiomyocytes, and adipocytes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate involves several steps, starting from the parent compound, Eplerenone. The process typically includes the hydrolysis of Eplerenone to form the hydroxyacid, followed by the neutralization with potassium hydroxide to yield the potassium salt. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified using techniques such as crystallization and filtration to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Spironolactone: Another aldosterone antagonist used to treat similar conditions but with a broader range of side effects.

Canrenone: A metabolite of Spironolactone with similar pharmacological properties.

Finerenone: A newer aldosterone antagonist with improved selectivity and fewer side effects

Uniqueness

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate is unique due to its high selectivity for mineralocorticoid receptors, which reduces the risk of side effects commonly associated with other aldosterone antagonists. Its specific binding properties make it a valuable compound in both clinical and research settings .

Actividad Biológica

Potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a pentacyclic structure and multiple functional groups that may contribute to its biological activity.

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 470.6 g/mol.

Structural Features

The structural complexity includes:

- Multiple chiral centers.

- Hydroxy and methoxycarbonyl functional groups.

- A pentacyclic framework which may influence its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various biological pathways due to its structural features. Potential mechanisms include:

- Enzyme Inhibition : The presence of functional groups may allow the compound to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The structural conformation may enable binding to cellular receptors influencing signaling pathways.

In Vitro Studies

Recent studies have shown that potassium;3-[(2S,...] exhibits significant activity against various cancer cell lines. In vitro assays demonstrated:

- Cytotoxicity : The compound showed a dose-dependent cytotoxic effect on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 10.0 |

In Vivo Studies

Animal model studies have suggested potential therapeutic benefits in reducing tumor size and improving survival rates in xenograft models implanted with human cancer cells.

Case Study 1: Breast Cancer Treatment

A study conducted on mice implanted with MCF-7 cells treated with the compound showed a significant reduction in tumor volume after four weeks of treatment compared to control groups.

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of the compound in a model of induced arthritis in rats, where it reduced swelling and pain significantly compared to untreated controls.

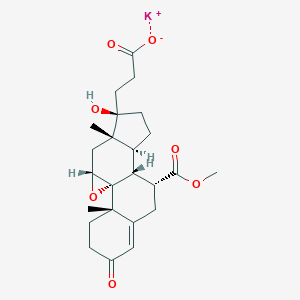

Propiedades

Número CAS |

95716-98-6 |

|---|---|

Fórmula molecular |

C24H31KO7 |

Peso molecular |

470.6 g/mol |

Nombre IUPAC |

potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |

InChI |

InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1 |

Clave InChI |

PRKXKJMKEHYPBV-PUDZRVQSSA-M |

SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

SMILES canónico |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

Apariencia |

Light Yellow Solid |

melting_point |

>202 °C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; 7-Methyl Ester Monopotassium Salt; SC 70303; Eplerenone EP Impurity F Potassium Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.